

A Deep Dive into the Theoretical Reaction Mechanisms of Oxalic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: oxalic acid
Cat. No.: B15350706

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$), the simplest dicarboxylic acid, plays a significant role in various chemical and biological processes. Its reactivity, particularly through decomposition and oxidation, is of fundamental importance in fields ranging from atmospheric chemistry to industrial applications and drug metabolism. Understanding the intricate mechanisms of these reactions at a molecular level is crucial for controlling reaction outcomes, designing novel catalysts, and predicting the environmental fate of **oxalic acid** and related compounds. This technical guide provides a comprehensive overview of the theoretical studies on the reaction mechanisms of **oxalic acid**, with a focus on computational and quantum chemical investigations.

Thermal Decomposition of Oxalic Acid

The thermal decomposition of **oxalic acid** has been a subject of numerous theoretical and experimental studies. Computational chemistry has been instrumental in elucidating the complex pathways of its unimolecular and bimolecular decomposition.

Unimolecular Decomposition Pathways

Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have identified two main unimolecular decomposition channels for **oxalic acid**.^{[1][2]}

The first and more favorable pathway involves the formation of carbon dioxide (CO_2) and an intermediate known as dihydroxycarbene (HOCOH).^{[1][2]} This reaction proceeds through a transition state with a calculated activation barrier of approximately 31 kcal/mol.^{[1][2]} The dihydroxycarbene intermediate is predicted to subsequently isomerize to formic acid (HCOOH), although this step has a significantly higher activation barrier.^[1]

A second unimolecular pathway leads to the direct formation of carbon dioxide (CO_2), carbon monoxide (CO), and water (H_2O) via a concerted transition state.^{[1][2]} This pathway has a higher activation barrier of around 42 kcal/mol, suggesting it becomes more significant at higher temperatures.^{[1][2]}

Bimolecular Decomposition Pathway

A bimolecular decomposition mechanism, involving a second molecule such as water or another **oxalic acid** molecule, has also been proposed and investigated theoretically. This pathway is particularly relevant for the formation of formic acid. The presence of a water molecule can facilitate the hydrogen migration required for the isomerization of dihydroxycarbene to formic acid, significantly lowering the activation barrier to less than 37 kcal/mol.^[1] This catalytic effect of water suggests that the formation of formic acid is more likely to occur through a bimolecular process in environments where water is present.^[1]

Oxidation of Oxalic Acid

The oxidation of **oxalic acid** is a key process in atmospheric chemistry and advanced oxidation processes for water treatment. Theoretical studies have focused on the reactions with two major oxidants: the hydroxyl radical ($\bullet\text{OH}$) and ozone (O_3).

Reaction with Hydroxyl Radical ($\bullet\text{OH}$)

Computational studies have shown that the reaction of **oxalic acid** with the hydroxyl radical proceeds primarily through hydrogen atom abstraction from one of the carboxylic acid groups.^[3] This is a rapid reaction with a relatively low Gibbs free energy of activation.

The initial hydrogen abstraction leads to the formation of an oxalate radical ($\bullet\text{OOCH-COOH}$) and a water molecule. This radical intermediate can then undergo further reactions, including decarboxylation to produce CO_2 and the hydroperoxyl radical ($\text{HO}_2\bullet$).

Reaction with Ozone (O_3)

The reaction of **oxalic acid** with ozone is also initiated by hydrogen atom abstraction from a carboxylic acid group.^[3] This process, however, has a significantly higher activation energy compared to the reaction with the hydroxyl radical, indicating that the hydroxyl radical is a much more potent oxidant for **oxalic acid**.^[3]

The reaction with ozone leads to the formation of a hydrotrioxide intermediate (HO_3COO), which is unstable and decomposes to form various products.^[3]

Data Presentation

The following tables summarize the key quantitative data from theoretical studies on the reaction mechanisms of **oxalic acid**.

Table 1: Calculated Activation Energies for the Thermal Decomposition of **Oxalic Acid**

Reaction Pathway	Computational Method	Activation Energy (kcal/mol)	Reference
$H_2C_2O_4 \rightarrow CO_2 + HOCOH$ (dihydroxycarbene)	B3LYP/6-31G	31	[1]
$H_2C_2O_4 \rightarrow CO_2 + CO + H_2O$	B3LYP/6-31G	42	[1]
$HOCOH + H_2O \rightarrow HCOOH + H_2O$ (bimolecular isomerization)	MP4(SDQ)/6-311++G//B3LYP/6-31G	< 37	[1]

Table 2: Calculated Gibbs Free Energies of Activation (ΔG^\ddagger) for the Oxidation of **Oxalic Acid**

Reaction	Phase	Computational Method	ΔG^\ddagger (kcal/mol)	Reference
$\text{H}_2\text{C}_2\text{O}_4 + \cdot\text{OH} \rightarrow$ $\cdot\text{OOCH-COOH} + \text{H}_2\text{O}$	Gas Phase	UMN12SX/6-311++G(2d,p)	8.51	[3]
$\text{H}_2\text{C}_2\text{O}_4 + \cdot\text{OH} \rightarrow$ $\cdot\text{OOCH-COOH} + \text{H}_2\text{O}$	Aqueous	UMN12SX/6-311++G(2d,p) with SMD	10.33	[3]
$\text{H}_2\text{C}_2\text{O}_4 + \text{O}_3 \rightarrow$ HOOC-C(O)COOH	Gas Phase	UMN12SX/6-311++G(2d,p)	21.77	[3]
$\text{H}_2\text{C}_2\text{O}_4 + \text{O}_3 \rightarrow$ HOOC-C(O)COOH	Aqueous	UMN12SX/6-311++G(2d,p) with SMD	28.16	[3]

Experimental Protocols

Computational Methods

The theoretical studies cited in this guide predominantly utilize quantum chemical calculations performed with software packages such as Gaussian.[\[4\]](#) A typical computational protocol involves the following steps:

- Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized to find their minimum energy structures. The B3LYP density functional is a commonly used method, often paired with Pople-style basis sets like 6-31G** or 6-311++G(2d,p).[\[1\]](#)[\[5\]](#)
- Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to characterize the nature of the stationary points. Minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

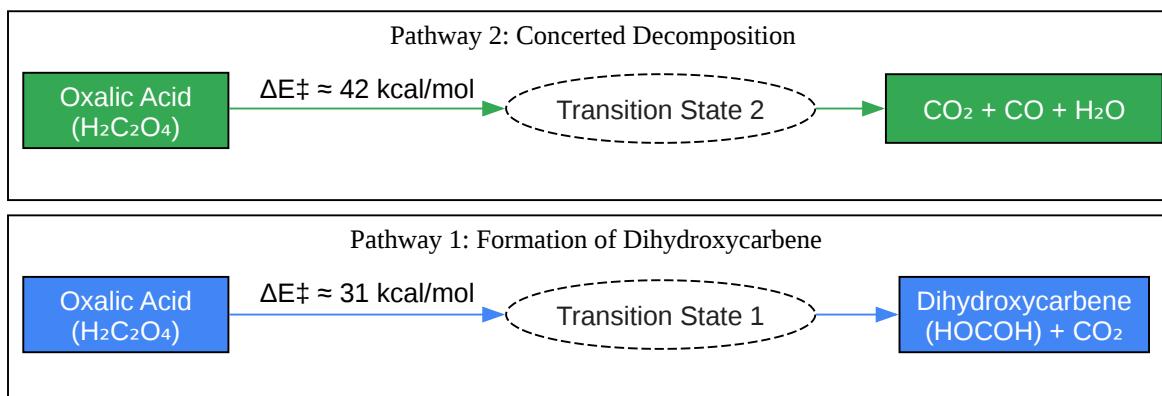
- Transition State Searching: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by specifying the Opt=TS keyword in the calculation input.
- Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the desired reactants and products, an IRC calculation is performed. This involves following the minimum energy path downhill from the transition state in both forward and reverse directions.
- Solvation Effects: To model reactions in the aqueous phase, implicit solvation models like the Solvation Model based on Density (SMD) are often employed.[3]

Experimental Validation

Experimental validation of these theoretical predictions often involves techniques such as:

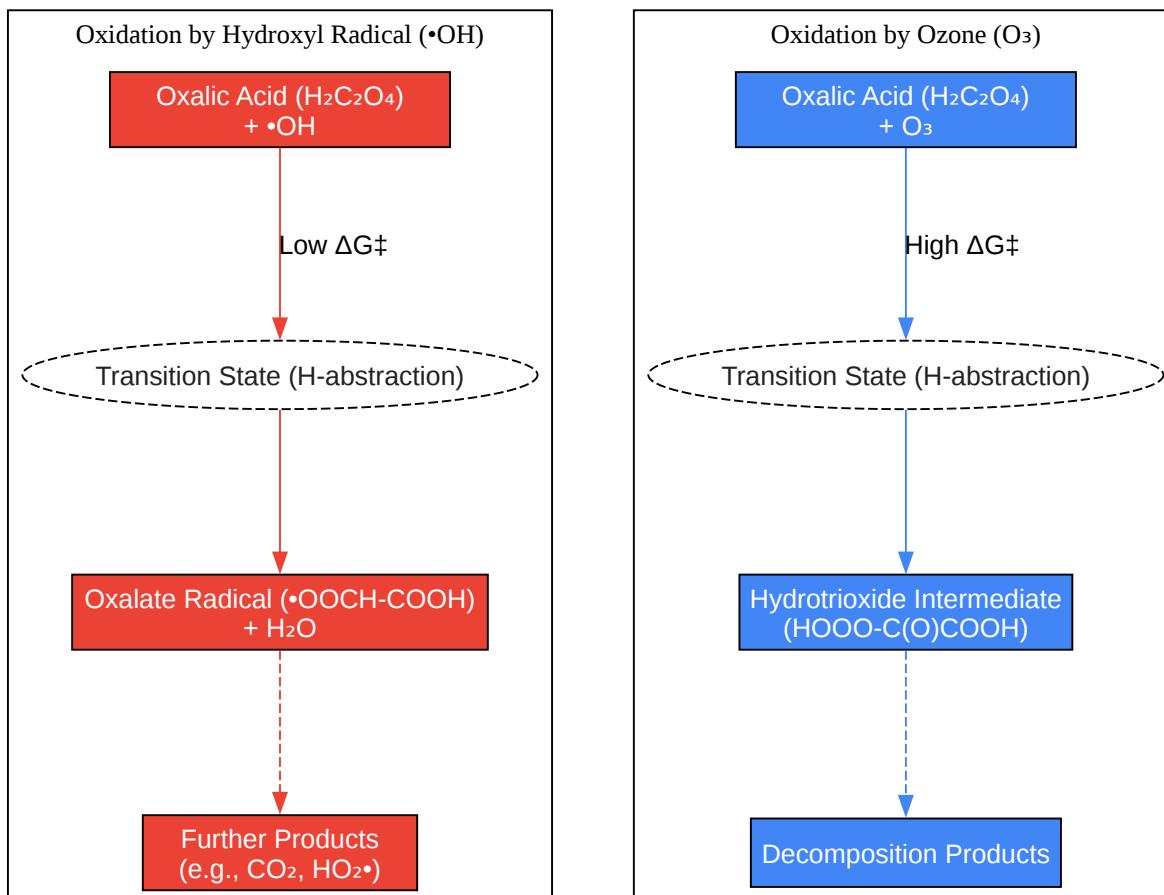
- Temperature-Programmed Decomposition (TPD): In a typical TPD experiment, a sample of **oxalic acid** is heated at a controlled rate in an inert atmosphere. The gaseous products are then analyzed in real-time, often using mass spectrometry or gas chromatography, to identify the decomposition products and determine their evolution profiles as a function of temperature.[6][7]
- Pulse Radiolysis: This technique is used to study the kinetics of fast reactions, such as the reaction of **oxalic acid** with hydroxyl radicals.[8] A short pulse of high-energy electrons is used to generate a high concentration of radicals in the solution, and the subsequent reactions are monitored by time-resolved absorption spectroscopy.[8]
- Kinetic Studies: For slower reactions, conventional kinetic studies can be performed by monitoring the disappearance of reactants or the appearance of products over time using techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Mandatory Visualization Signaling Pathways and Experimental Workflows

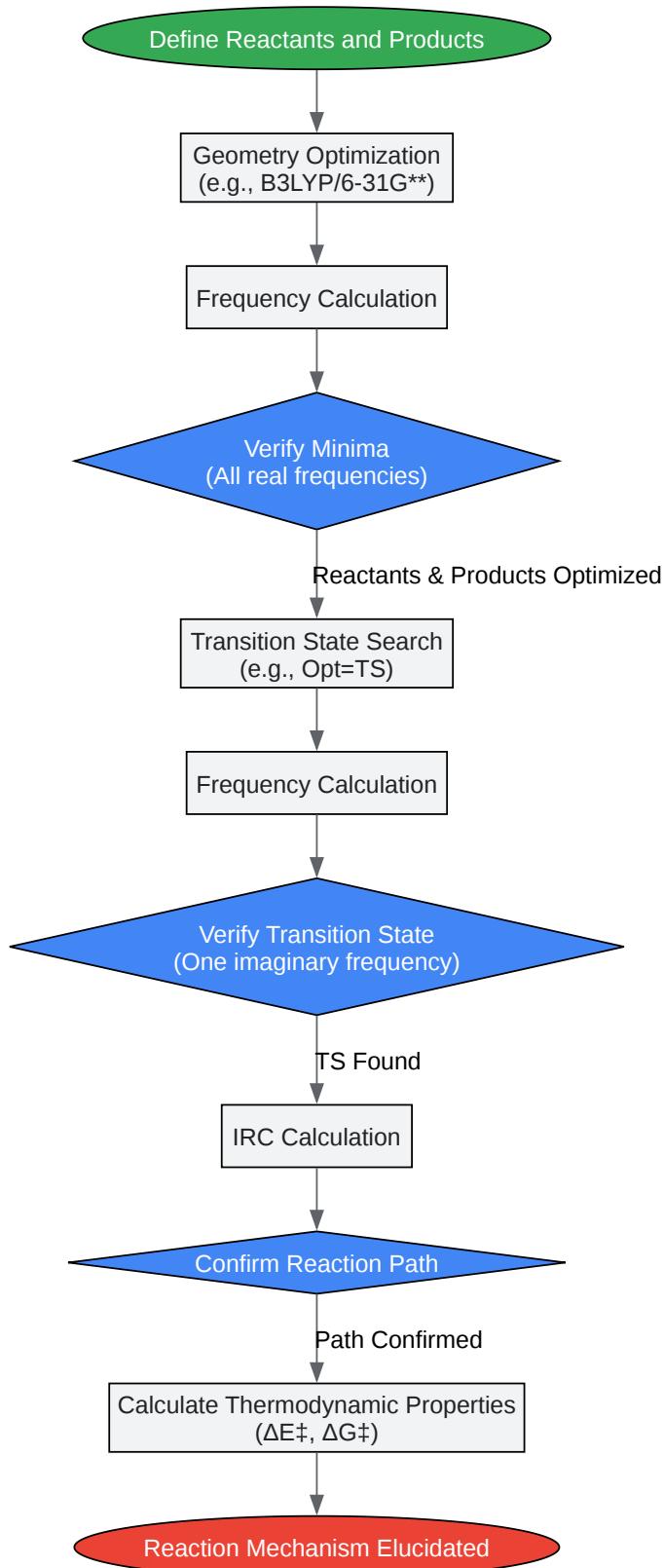


[Click to download full resolution via product page](#)

Caption: Unimolecular thermal decomposition pathways of **oxalic acid**.

[Click to download full resolution via product page](#)

Caption: Oxidation pathways of **oxalic acid** by hydroxyl radical and ozone.



[Click to download full resolution via product page](#)

Caption: A typical computational workflow for studying reaction mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Computational study on the kinetics and mechanisms for the unimolecular decomposition of formic and oxalic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights into the Oxidative Degradation of Formic and Oxalic Acids with Ozone and OH Radical. A Computational Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fkit.unizg.hr [fkit.unizg.hr]
- 7. A rapid gas-liquid chromatographic method for determining oxalic acid in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Deep Dive into the Theoretical Reaction Mechanisms of Oxalic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15350706#theoretical-studies-on-the-reaction-mechanisms-of-oxalic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com